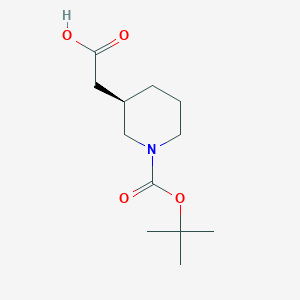

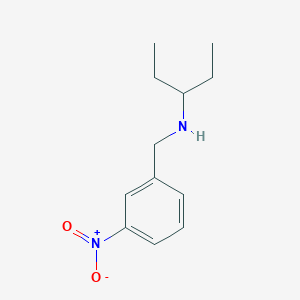

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multistep chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like cyclocondensation, acylation, and substitution. For instance, a series of novel compounds with anti-inflammatory activity were synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).

Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are central to medicinal chemistry due to their extensive pharmacological activities. These compounds, owing to the presence of toxophoric N2C2S moiety, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The versatility of these compounds is further enhanced by their ability to form hybrid molecules through the combination of different moieties, leading to compounds with novel biological profiles (Mishra et al., 2015).

Quinazolinone Derivatives and Biological Activities

Quinazolinone derivatives, including those with 1,3,4-thiadiazole groups, have shown significant biological activities. These compounds are synthesized by introducing bioactive moieties to the quinazolinone nucleus, creating potential medicinal agents. The derivatives exhibit antibacterial activity against various strains, highlighting their potential as lead compounds in drug discovery against antibiotic resistance (Tiwary et al., 2016).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been investigated for their in vitro antioxidant and anti-inflammatory activities. These studies aim to develop alternative agents for treating oxidative stress and inflammation-related conditions. The research indicates that certain benzofused thiazole compounds exhibit distinct anti-inflammatory activity and potential antioxidant action, suggesting their utility as templates for new anti-inflammatory agents (Raut et al., 2020).

Synthetic Utilities and Biological Significance

The synthetic methodologies and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively reviewed. These heterocyclic compounds are synthesized primarily through cyclization reactions of thiosemicarbazone, with significant emphasis on their pharmaceutical relevance, including activity against various fungal and bacterial strains. This underscores the importance of these compounds in the development of new therapeutic agents (Yusuf & Jain, 2014).

Orientations Futures

The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal, agricultural, and materials chemistry .

Propriétés

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWAJRAZAWJGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355608 |

Source

|

| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

384795-95-3 |

Source

|

| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)